Rehmaionoside C

Description

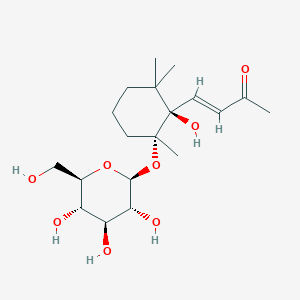

Structure

3D Structure

Properties

CAS No. |

104112-05-2 |

|---|---|

Molecular Formula |

C19H32O8 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(E)-4-[(1R,6R)-1-hydroxy-2,2,6-trimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]but-3-en-2-one |

InChI |

InChI=1S/C19H32O8/c1-11(21)6-9-19(25)17(2,3)7-5-8-18(19,4)27-16-15(24)14(23)13(22)12(10-20)26-16/h6,9,12-16,20,22-25H,5,7-8,10H2,1-4H3/b9-6+/t12-,13-,14+,15-,16+,18-,19-/m1/s1 |

InChI Key |

UUBHXYINEPOWQI-XHWTUMPSSA-N |

SMILES |

CC(=O)C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O |

Isomeric SMILES |

CC(=O)/C=C/[C@@]1([C@](CCCC1(C)C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Canonical SMILES |

CC(=O)C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O |

Origin of Product |

United States |

Isolation and Derivation Methodologies for Rehmaionoside C

Chemical Derivatization Strategies for Structural Modification

Glycosidic Bond Transformations (Hydrolysis, Oxidation, Reduction)

Rehmaionoside C is a glycoside, meaning it contains a sugar molecule (glycone) linked to a non-sugar part (aglycone) via a glycosidic bond wikipedia.org. Glycosidic bonds are generally resistant to chemical hydrolysis but can be cleaved by enzymes called glycoside hydrolases wikipedia.orgnih.gov.

Hydrolysis of the glycosidic bond in this compound would result in the cleavage of the glucose unit from the rest of the molecule. While general mechanisms of glycosidic bond hydrolysis by enzymes are discussed in the literature, specific details regarding the enzymatic or chemical hydrolysis of this compound's glycosidic bond are not prominently featured in the provided search results wikipedia.orgnih.gov. Acid-catalyzed hydrolysis is a common method for cleaving glycosidic bonds in other compounds, often yielding monosaccharides frontiersin.org.

Oxidation and reduction reactions can also impact glycosidic bonds or the sugar moiety of glycosides. Some enzymatic deglycosylation processes involve oxidation of a hydroxyl group on the sugar moiety, followed by elimination of the aglycone researchgate.netresearchgate.net. For example, some bacterial enzymes can cleave C-glycosidic bonds through a two-step mechanism involving oxidation of the 3'-hydroxyl group on the glycosyl moiety researchgate.netresearchgate.net. Subsequent steps can involve hydration and reduction to regenerate the sugar researchgate.netresearchgate.net. However, specific applications of these transformations to this compound are not detailed in the search results.

Modification for Enhanced Bioactivity or Target Specificity

The provided search results offer limited direct information on the specific modification of isolated this compound to enhance its bioactivity or target specificity. While Rehmannia glutinosa and its components, including Rehmaionoside A and this compound, are studied for various pharmacological activities such as antineoplastic, immunomodulatory, neuroprotective, hypoglycemic, cardioprotective, and antioxidant effects, the results primarily focus on the isolation and identification of these natural compounds and their observed activities nih.govresearchgate.netnih.govbioscipublisher.com.

One study mentions that this compound formed hydrogen bonds with specific amino acid residues (ARG-246, THR-249, and GLU-250) in the ALOX5 enzyme during molecular docking simulations, suggesting a potential interaction at a molecular target level in the context of antithrombotic activity nih.gov. This finding comes from a network pharmacology study exploring the mechanisms of Rehmanniae Radix extract nih.gov. While this indicates a potential target interaction, it does not describe a modification of this compound itself to enhance this interaction.

Another search result mentions that derivatives of isolated iridoid compounds were obtained from reduction, acetylation, and O-glycosylation reactions, but this refers to modifications of other compounds, not specifically this compound researchgate.net.

The concept of modifying compounds for enhanced bioactivity is a general principle in drug discovery researchgate.net. Computational platforms can be used to predict chemical, inhibitory, physicochemical, and pharmacological properties of isolated and synthetic compounds, aiding in the identification of potential modifications researchgate.net. However, the application of such modification strategies specifically to this compound for enhanced bioactivity or target specificity is not detailed in the provided information.

Biosynthetic Pathways and Precursors of Rehmaionoside C

Classification as an Iridoid Glycoside and Monoterpenoid Derivative

Rehmaionoside C is classified as a terpene glycoside nih.gov. Specifically, it is identified as a monoterpenoid glycoside mdpi.com. Iridoids themselves belong to the monoterpenoids, being acetal (B89532) derivatives of iridodial (B1216469) nih.gov. The glycosidic nature of iridoids, including those structurally related to this compound, arises from the reaction of the C1-OH group with a sugar moiety, typically β-D-glucose nih.gov.

Involvement in Iridoid Biosynthesis Pathway

Iridoid glycosides, such as this compound, are synthesized through the iridoid biosynthesis pathway, which is a part of the broader terpenoid biosynthetic network in plants mdpi.comnih.gov. This pathway utilizes isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) as universal precursors mdpi.com. In higher plants, IPP can be generated via two distinct pathways: the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway and the cytosolic mevalonic acid (MVA) pathway mdpi.comnih.govmdpi.com. While there can be crosstalk between these pathways, the MEP pathway is primarily associated with the production of monoterpenoids, including the precursors for iridoids mdpi.commdpi.com.

The iridoid pathway involves several enzymatic steps that convert the monoterpenoid precursors into the iridoid skeleton, followed by glycosylation nih.gov.

Key Enzymes and Gene Expression (e.g., DXS, DXR, GPPS, Iridoid Synthase)

Several key enzymes are involved in the iridoid biosynthesis pathway, with some steps being common to both secoiridoid and decarboxylated iridoid pathways nih.gov. Enzymes such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS), 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), and geranyl diphosphate synthase (GPPS) play crucial roles in the early stages of iridoid biosynthesis mdpi.combioscipublisher.com. DXS and DXR are involved in the MEP pathway, which provides the monoterpenoid precursors mdpi.com. GPPS catalyzes the condensation of IPP and DMAPP to form geranyl diphosphate (GPP), a key intermediate in monoterpenoid biosynthesis mdpi.com.

Iridoid synthase (IS) is another critical enzyme in the pathway, catalyzing the cyclization of 10-oxogeranial to epi-iridodial, a fundamental step in forming the iridoid structure bioscipublisher.com. Other enzymes like geraniol (B1671447) synthase (GES), geraniol 10-hydroxylase (G10H), 8-hydroxygeraniol oxidoreductase (8HGO), iridoid oxidase (IO), and UDP-glucosyltransferase (UGT) are also involved in the iridoid pathway nih.gov.

Studies on Rehmannia glutinosa have investigated the expression levels of genes encoding these enzymes. For instance, the expression of genes such as DXS, DXR, and GPPS has been shown to be upregulated under specific conditions, correlating with an increased accumulation of iridoid glycosides bioscipublisher.combioscipublisher.comresearchgate.net. Research using RNA-seq data has identified unigenes related to secondary metabolite biosynthesis, including those involved in iridoid glycoside synthesis, with highly conserved genes like DXS, DXR, and GPPS being overexpressed researchgate.net. The co-occurrence ratio of DXS, DXR, and GPPS genes is notably high in plants researchgate.net.

Data on the relative expression of candidate genes involved in catalpol (B1668604) biosynthesis, another iridoid glycoside found in R. glutinosa, determined by Real-time PCR (qRT-PCR), indicates the involvement of enzymes like DXR, GPPS, isopentenyl-diphosphate Delta-isomerase (IPI), and geraniol synthase (GES) bioscipublisher.com.

Related Metabolic Pathways and Precursor Analysis

The biosynthesis of iridoid glycosides is linked to the broader terpenoid metabolic network, drawing precursors from the MEP pathway mdpi.comnih.govmdpi.com. While the MEP pathway primarily feeds into monoterpenoid production, the MVA pathway is mainly associated with sterols, sesquiterpenoids, and ubiquinones (B1209410) mdpi.com. However, crosstalk between the MVA and MEP pathways can occur in the terpenoid biosynthetic network mdpi.com.

Precursor analysis and studies on related metabolic pathways in Rehmannia glutinosa and other plants producing iridoids provide insights into the biosynthesis of compounds like this compound. For example, studies on Centranthera grandiflora, which also contains this compound, highlight the involvement of the MEP and MVA pathways in producing the IPP and DMAPP precursors for terpenoids mdpi.com.

Metabolomics studies on Rehmannia glutinosa have identified various compounds, including iridoid glycosides, phenethyl alcohol glycosides, and saccharides, with their concentrations varying based on processing conditions nih.gov. While these studies identify the presence of this compound and other related compounds, they also indicate the potential degradation of iridoid glycosides and phenylpropanoid glycosides during processing, suggesting their role as precursors or related metabolites that undergo transformation nih.govresearchgate.net.

Further metabolomics analysis in other contexts has also detected this compound among differing metabolites, although the specific metabolic pathways directly leading to its formation from primary metabolism are still areas of ongoing research frontiersin.orgfrontiersin.org.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11740990 |

| Isopentenyl diphosphate (IPP) | 644607 |

| Dimethylallyl diphosphate (DMAPP) | 5281058 |

| Geranyl diphosphate (GPP) | 164331 |

| 10-oxogeranial | 5280450 |

| epi-iridodial | 123832 |

| Aucubin | 10110 |

| Catalpol | 10111 |

| Geniposide | 15517 |

| Rehmaionoside A | 10430487 |

| Rehmaionoside B | 10430488 |

| Acteoside | 6323751 |

| Verbascoside | 5281643 |

| Iridodial | 6435168 |

| Loganin | 9165 |

| Swertiamarine | 16522 |

| Gentiopicroside | 16523 |

| Sweroside | 16524 |

| Oleuropein | 5280445 |

| Ajugol | 10109 |

| Leonuride | 119003 |

| Rehmannioside D | 119546 |

| Dihydroxy-β-ionone | 5281303 |

| Trihydroxy-β-ionone | 5281304 |

| Rehmapicroside | 119004 |

| Sec-hydroxyaeginetic acid | 13041602 |

| Frehmaglutoside G | 71308076 |

| Frehmaglutoside H | 71308077 |

| 5-hydroxymethylfurfural (5-HMF) | 23689188 |

| Sucrose | 5720 |

| Maltose | 6255 |

| Glucose | 5793 |

| Fructose | 2723618 |

| 3-deoxyglucosone (3-DG) | 154323 |

| Phenethyl alcohol glycosides | N/A |

| Phenylpropanoid glycosides | N/A |

| Uridine | 1160 |

| Azafrin (B1237201) | 5281222 |

| β-sitosterol | 101125 |

| Mannitol | 6251 |

| β-daucosterol | 162761 |

| Plantainoside A | 442557 |

| Calceolarioside A | 442558 |

| Isoacteoside | 442559 |

| Melasmoside | 5318545 |

| Di-O-methylcrenatin | 119006 |

| Tianshic acid | 119007 |

| Frehmaglutin J | 119008 |

| Frehmaglutin I | 119009 |

| 6-O-sec-hydroxyaeginetoyl ajugol | 119010 |

| Salidroside | 10732 |

| Jionoside A1 | 119011 |

| Leucosceptoside A | 442560 |

| Martynoside | 442561 |

| Jionoside B1 | 119012 |

| Isomartynoside | 442562 |

| Rehmannioside E | 119013 |

| Rehmannioside F | 119014 |

| Jiocaroteniside A1 | 119015 |

| 6-O-vanilloylajugol | 119016 |

| 6-O-(E)-caffeoylajugol | 119017 |

| 6-O-trans-feruloylajugol | 119018 |

| 6-O-(4′′-O-α-L-rhamnopyranosyl)vanilloylajugol | 119019 |

| Jioglutoside B | 119020 |

| Iridoid glycosides | N/A |

| Terpenoid glycoside | N/A |

| Monoterpenoid glycoside | N/A |

| Iridoid | N/A |

| Monoterpenoid | N/A |

| Terpenoid | N/A |

| Phenethyl alcohol | 605 |

| Hydroxyphenyl ethanol (B145695) | 394 |

| 3-hydroxy-4-methoxybenzoic acid | 112753 |

| 1-deoxy-D-xylulose 5-phosphate synthase (DXS) | N/A |

| 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) | N/A |

| Geranyl diphosphate synthase (GPPS) | N/A |

| Iridoid synthase (IS) | N/A |

| Geraniol synthase (GES) | N/A |

| Geraniol 10-hydroxylase (G10H) | N/A |

| 8-hydroxygeraniol oxidoreductase (8HGO) | N/A |

| Iridoid oxidase (IO) | N/A |

| UDP-glucosyltransferase (UGT) | N/A |

| Isopentenyl-diphosphate Delta-isomerase (IPI) | N/A |

| 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway | N/A |

| Mevalonic acid (MVA) pathway | N/A |

| Acetyl-CoA | 444493 |

| Glyceraldehyde 3-phosphate | 6860 |

| Pyruvate | 1060 |

| 2-C-methyl-d-erythritol 2,4-cyclodiphosphate synthase (MECS) | N/A |

| 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | N/A |

| Phenylalanine | 614 |

| Tyrosine | 6057 |

| Caffeoyl CoA | 155173 |

| Hydroxytyrosol glucoside | 113277 |

| Shikimate O-hydroxycinnamoyltransferase (HCT) | N/A |

| Phenylalanine ammonia-lyase (PAL) | N/A |

| Cinnamate 4-hydroxylase (C4H) | N/A |

| p-coumarate 3-hydroxylase (C3H) | N/A |

| 4-coumarate:CoA ligase (4CL) | N/A |

| Alcohol dehydrogenase (ADH) | N/A |

| Copper amine oxidase (CuAO) | N/A |

| L-histidine | 792 |

| Lycofawcine | 119021 |

| Cordycepin | 18008 |

| Brucine | 9650 |

| Diethofencarb | 30320 |

| Soyasapogenol E | 101740 |

| Bufadienolide | N/A |

| Caffeine | 2519 |

| Theobromine | 5429 |

| Paraxanthine | 4701 |

| 1,7-dimethyluric acid | 119022 |

| Arachidonic acid | 444860 |

| Sphingolipid | N/A |

| Glycerophospholipid | N/A |

| PLA2G2A | N/A |

| CYP2C9 | N/A |

| PTGS1 | N/A |

| ALOX5 | N/A |

| PC (20:2(11Z, 14Z)/14:0) | N/A |

| Docosahexaenoic acid | 445585 |

| LysoPC (18:0) | 71308078 |

| Solanidine | 6858 |

| UDP-N-acetylmuramoyl-L-alanyl-D-glutamate | 119023 |

| Dichloroacetate | 6420 |

| Sphinganine | 458341 |

| Sphingosine-1-phosphate | 67824 |

| Bullatanocin | 119024 |

| Thromboxane (B8750289) A2 | 5280336 |

| PI (20:2(11Z, 14Z)/16:0) | N/A |

| Taurocholic acid | 5753 |

| 5-azacytidine (5-azaC) | 9444 |

| 5-methyl cytosine (5mC) | 7775 |

| Uridine glycoside | N/A |

| O-bridged bicyclic skeleton | N/A |

| Hepta-dienoate skeleton | N/A |

| 1-O-ethyl-β-D-glucopyranosyl-(6 → 3′)-uridine | 119025 |

| 1,8-dihydroxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane-7-carboxylic acid | 119026 |

| 2′-hydroxyethyl-(2E,4E)-2-methyl-6-oxohepta-2,4-dienoate | 119027 |

Data Tables

Based on the search results, a table summarizing the key enzymes and their roles in iridoid biosynthesis can be presented:

| Enzyme Name | Role in Iridoid Biosynthesis | Pathway Involvement (e.g., MEP) |

| 1-deoxy-D-xylulose 5-phosphate synthase (DXS) | Involved in the MEP pathway, producing precursors for iridoids. | MEP |

| 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) | Involved in the MEP pathway, producing precursors for iridoids. | MEP |

| Geranyl diphosphate synthase (GPPS) | Catalyzes the formation of GPP from IPP and DMAPP. | Early terpenoid biosynthesis |

| Iridoid synthase (IS) | Catalyzes the cyclization of 10-oxogeranial to epi-iridodial. | Iridoid pathway |

| Geraniol synthase (GES) | Involved in the conversion of GPP to geraniol. | Iridoid pathway |

| Geraniol 10-hydroxylase (G10H) | Involved in the hydroxylation of geraniol. | Iridoid pathway |

| 8-hydroxygeraniol oxidoreductase (8HGO) | Involved in the oxidation of 8-hydroxygeraniol. | Iridoid pathway |

| Iridoid oxidase (IO) | Involved in oxidation steps in the iridoid pathway. | Iridoid pathway |

| UDP-glucosyltransferase (UGT) | Catalyzes the glycosylation of iridoids. | Iridoid pathway |

| Isopentenyl-diphosphate Delta-isomerase (IPI) | Catalyzes the interconversion of IPP and DMAPP. | MEP/MVA crosstalk |

This table provides a structured overview of the enzymatic machinery involved in the biosynthesis of iridoids, including those structurally related to this compound. The specific steps and the precise point at which the pathway diverges to produce this compound, as opposed to other iridoid glycosides, would require more detailed biochemical studies.

While some studies mention the relative expression levels of these genes in Rehmannia glutinosa under certain conditions bioscipublisher.combioscipublisher.comresearchgate.net, quantitative data suitable for a detailed interactive table across various conditions or genotypes were not consistently available across the search results. However, the qualitative finding that the expression of genes like DXS, DXR, and GPPS correlates with iridoid glycoside accumulation is a significant research finding bioscipublisher.comresearchgate.net.

Another research finding relevant to precursor analysis is the observation that iridoid glycosides and phenylpropanoid glycosides decrease in concentration with increased steaming times during the processing of Rehmannia glutinosa, suggesting their potential degradation or conversion into other compounds nih.govresearchgate.net. This highlights the dynamic nature of these compounds within the plant matrix and during post-harvest processing.

In Vitro Investigations of Rehmaionoside C Biological Activities

Modulation of Inflammatory Responses

Investigations have explored the capacity of Rehmaionoside C and extracts containing it to modulate inflammatory pathways at the cellular level. These studies often utilize cell models stimulated with pro-inflammatory agents to mimic inflammatory conditions.

Studies on Rehmannia glutinosa extracts and fractions containing components like this compound have demonstrated inhibitory effects on the production of key pro-inflammatory mediators. For instance, a sub-fraction (C3) containing rehmapicrogenin, a compound structurally related to this compound and also found in Rehmannia glutinosa, significantly inhibited the production of nitric oxide (NO) in LPS-stimulated RAW264.7 murine macrophages capes.gov.br. This sub-fraction also reduced the levels of prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2) capes.gov.br. While this study focused on a fraction, it suggests that components within Rehmannia glutinosa, potentially including this compound, contribute to the inhibition of these inflammatory markers.

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in the regulation of inflammatory responses. Research indicates that extracts of Radix Rehmanniae can suppress the NF-κB signaling pathway in vitro nih.gov. Furthermore, studies investigating the effects of this compound in the context of LPS-induced acute kidney injury, using both in vivo and in vitro models, suggest that this compound may exert its beneficial effects, including the regulation of inflammation, through pathways involving estrogen receptors and the TLR4-IL-1β signaling cascade researcher.lifefrontiersin.org. The TLR4 pathway is known to activate NF-κB, suggesting an indirect link between this compound and NF-κB regulation through this mechanism. Another study, while focusing on a different compound (AC-186), linked NF-κB mediated anti-inflammatory activity to neuroprotective actions and suggested a link to agonist effects on ERβ researcher.life.

Antioxidant Mechanisms and Free Radical Scavenging

The antioxidant properties of Rehmannia glutinosa and its components have been investigated in vitro. A water extract of Rehmannia glutinosa has demonstrated high free radical scavenging activity and decreased intracellular reactive oxygen species (ROS) levels in THP-1 cells treated with advanced glycation end products (AGEs) researchgate.net. While this study examined a crude extract, it indicates the presence of compounds with antioxidant capacity within the plant. Other studies have evaluated the in vitro antioxidant activity of Rehmannia glutinosa tuberous root extracts using methods such as DPPH free radical scavenging and reducing power assays, showing dose-dependent activity researchgate.net. This compound's presence in these extracts suggests its potential contribution to the observed antioxidant effects. Radix Rehmanniae extract has also been shown to possess bioactivities of scavenging ONOO- in in vitro experiments nih.gov.

Neuroprotective Effects

In vitro studies have explored the potential neuroprotective effects of Rehmannia glutinosa components. Radix Rehmanniae extract has shown neuroprotective effects linked to its antioxidant and anti-inflammatory properties in in vitro experiments on macrophages and neuronal cells nih.gov. This compound has been suggested as a monoterpenoid with potential bioactivity in the context of neuroprotective effects observed with digested polyphenols in cell models related to Parkinson's disease csic.es. Although direct in vitro studies specifically on this compound's neuroprotective mechanisms are limited in the provided results, its presence in neuroprotective extracts and its potential bioactivity in relevant cell models warrant further investigation.

Metabolic Regulation and Glucose Homeostasis

In vitro studies have provided evidence for the role of this compound in metabolic regulation, particularly concerning glucose homeostasis. This compound exhibited activity comparable to metformin (B114582) in increasing intercellular glucose uptake in basal and insulin-TNF-α-stimulated L6 muscle cells researchgate.net. Specifically, this compound increased glucose uptake by 4.88- and 3.90-fold in basal and insulin-TNF-α-stimulated cells, respectively, compared to control researchgate.net. Another study indicated that this compound shows promise in controlling blood sugar levels through various mechanisms, including enzyme inhibition and enhancing insulin (B600854) receptor activity oup.com. Furthermore, this compound was among the compounds from R. glutinosa analyzed for their potential to activate AMP-activated protein kinase (AMPK), a key regulator of energy homeostasis and glucose metabolism mdpi.com. While catalpol (B1668604), another compound in R. glutinosa, was confirmed to increase AMPK phosphorylation in vitro, the study included this compound in the in silico analysis, suggesting a potential interaction with this pathway mdpi.com.

Table 1: Effect of this compound on Intercellular Glucose Uptake in L6 Muscle Cells researchgate.net

| Condition | Fold Increase in Glucose Uptake (vs. Control) |

| Basal | 4.88 |

| Insulin-TNF-α-Stimulated | 3.90 |

| Metformin (Comparative) | 5.04 (Basal), 4.04 (Insulin-TNF-α-Stimulated) |

This in vitro data highlights the potential of this compound to influence glucose uptake in muscle cells, a crucial aspect of glucose homeostasis.

Stimulation of Glucose Uptake in Cellular Models (e.g., L6 Myoblasts)

Studies have investigated the effect of this compound on glucose uptake in L6 muscle cells, a common cellular model for studying glucose metabolism in skeletal muscle. In an in vitro study using basal and insulin-TNF-α-stimulated L6 myotubes, this compound demonstrated the ability to increase intercellular glucose uptake. tandfonline.comresearcher.liferesearchgate.netresearchgate.net Specifically, this compound increased glucose uptake by 4.88- and 3.90-fold in basal and insulin-TNF-α-stimulated cells, respectively. tandfonline.comresearcher.liferesearchgate.netresearchgate.net This activity was comparable to that of metformin, a known anti-diabetic medication. tandfonline.comresearcher.liferesearchgate.netresearchgate.net The compounds tested, including this compound, did not show toxicity in rat L6 myoblast cells. tandfonline.comresearcher.liferesearchgate.netresearchgate.net

Potential as an Anti-Diabetic Lead Compound

Based on its ability to stimulate glucose uptake in L6 myoblast cells, this compound is suggested to have potential as a non-toxic anti-diabetes lead compound for drug discovery. tandfonline.comresearcher.liferesearchgate.netresearchgate.net Rehmannia glutinosa, from which this compound is isolated, has been traditionally used to treat diabetes and has shown favorable antidiabetic effects with low side effects. nih.gov Components of Rehmannia glutinosa, including iridoid glycosides, have been shown to ameliorate diabetes mellitus by improving insulin resistance, regulating lipid metabolism, protecting pancreatic beta cells, and exhibiting anti-inflammatory and antioxidant effects. nih.govfrontiersin.org

Antithrombotic Potential

This compound has been identified as a potential key compound in the treatment of thrombosis based on network pharmacology studies of Rehmannia glutinosa. nih.gov While the specific mechanisms of this compound's antithrombotic activity require further detailed investigation, network analysis suggests its involvement. nih.gov Rehmannia glutinosa extract has demonstrated antithrombotic bioactivity. nih.gov

Renoprotective Effects in Sepsis-Induced Acute Kidney Injury (S-AKI) Models

This compound has shown protective effects in models of sepsis-induced acute kidney injury (S-AKI). S-AKI is a severe complication of sepsis characterized by high morbidity and mortality. nih.govnih.govnih.govcolab.wsresearchgate.netfrontiersin.orgmdpi.comfrontiersin.org

Reduction of Renal Damage and Inflammation

Studies using lipopolysaccharide (LPS)-induced S-AKI mouse models have shown that this compound ameliorates renal damage and inflammation. nih.govnih.govresearchgate.net This protective effect was observed in both in vivo and in vitro settings. nih.gov

Modulation of Immune Cells and Reactive Oxygen Species (ROS) Levels

This compound has been found to modulate immune cells and decrease levels of reactive oxygen species (ROS) in the context of S-AKI. nih.govnih.govresearchgate.net Oxidative stress, particularly from excessive ROS production, plays a significant role in the development of S-AKI. nih.gov The beneficial effects of this compound on immune cells and ROS levels contribute to its renoprotective actions. nih.govnih.govresearchgate.net

Impact on Apoptosis

This compound has been shown to reduce apoptosis in cellular and animal models related to S-AKI. nih.gov Apoptosis, a form of programmed cell death, contributes to renal damage in S-AKI. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net By decreasing apoptosis, this compound helps to protect kidney tissue during sepsis. nih.gov These effects, along with the reduction in inflammation and ROS, are mediated, at least in part, through the estrogen receptor-mediated TLR4 pathway. nih.gov this compound increased the expression of ERα and ERβ proteins and decreased the expression of TLR4, caspase 11, and IL-1β proteins. nih.gov

This article focuses on the in vitro investigations into the biological activities of the chemical compound this compound, specifically addressing its reported effects on bladder smooth muscle modulation and alpha-synuclein (B15492655) toxicity based on available scientific literature.

Therefore, based on the current search, detailed research findings and data tables specifically for this compound concerning these two biological activities cannot be provided.

Molecular Pharmacological Mechanisms of Rehmaionoside C Action

Ligand-Target Interactions: Molecular Docking Studies

Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a small molecule (ligand) to a larger target molecule, such as a protein. These studies provide crucial insights into the potential pharmacological targets of a compound and the nature of their interaction at a molecular level.

Arachidonate 5-lipoxygenase (ALOX5) is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. nih.gov Inhibition of ALOX5 is a therapeutic strategy for managing inflammatory diseases. Currently, specific molecular docking studies detailing the direct interaction and binding affinity between Rehmaionoside C and the ALOX5 enzyme are not extensively documented in available scientific literature. While ALOX5 has been identified as a potential target for compounds within Rehmannia glutinosa, dedicated computational analyses for this compound are not specified.

Estrogen Receptors (ER), existing as alpha (ERα) and beta (ERβ) isoforms, are critical nuclear receptors that regulate gene expression upon binding to estrogens or estrogen-like compounds. dtic.mil Molecular docking studies have been conducted to investigate the affinity of this compound for these receptors. The results from these computational analyses indicate that this compound can bind to both ERα and ERβ. nih.gov Notably, the compound was found to bind to both receptor isoforms with a similar potency, suggesting it may act as a non-selective estrogen receptor agonist. nih.gov This interaction is foundational to its mechanism of action in estrogen-mediated signaling pathways. nih.gov

Table 1: Summary of Molecular Docking Interactions for this compound

| Target Protein | Predicted Interaction | Binding Affinity/Potency | Key Findings |

|---|---|---|---|

| Estrogen Receptor Alpha (ERα) | Binding to the ligand pocket | Similar potency to ERβ | Acts as a potential agonist. nih.gov |

| Estrogen Receptor Beta (ERβ) | Binding to the ligand pocket | Similar potency to ERα | Acts as a potential agonist. nih.gov |

| Arachidonate 5-lipoxygenase (ALOX5) | Not documented | Not documented | Specific interaction data is not available. |

Signaling Pathway Modulation

This compound exerts its pharmacological effects by modulating specific intracellular signaling cascades. Its interaction with upstream receptors triggers a series of events that can alter the expression of genes involved in inflammation and cellular injury.

In the context of sepsis-associated acute kidney injury (S-AKI), a condition marked by severe inflammation, this compound demonstrates a significant protective mechanism. nih.gov This protection is mediated through its action on estrogen receptors, which in turn modulates the Toll-like receptor 4 (TLR4) signaling pathway. nih.gov TLR4 is a key receptor in the innate immune system that, when activated by molecules like lipopolysaccharide (LPS) during sepsis, triggers a potent inflammatory response. nih.govplos.org

Research has shown that this compound can improve S-AKI by activating both ERα and ERβ. nih.gov This activation leads to a downstream decrease in the expression of key inflammatory proteins, including TLR4, caspase 11, and interleukin-1 beta (IL-1β). nih.gov The essential role of the estrogen receptors in this process was confirmed in studies where the protective effects of this compound were blocked by the administration of an ER antagonist, ICI182,780. nih.gov This evidence demonstrates that this compound's ability to mitigate kidney damage and inflammation in sepsis is directly dependent on its initial interaction with estrogen receptors, which then suppresses the pro-inflammatory ER-TLR4-IL-1β pathway. nih.gov

Cyclooxygenase (COX) enzymes, including the isoforms COX-1 and COX-2, are central to the synthesis of prostaglandins (B1171923) from arachidonic acid, which are key mediators of inflammation, pain, and fever. nih.govrmmj.org.il Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. researchgate.net However, the specific interactions between this compound and the cyclooxygenase enzymes have not been clearly elucidated in the scientific literature. Further research is required to determine if this compound has any direct inhibitory or modulatory effects on COX-1 or COX-2 activity.

Enzyme Inhibition and Receptor Activation Profiles

The pharmacological profile of this compound is primarily characterized by its activity at estrogen receptors. Based on current evidence, it functions as an agonist for both ERα and ERβ, initiating signaling cascades typically associated with estrogen. nih.gov

This receptor activation profile is directly linked to its downstream inhibitory effects on inflammatory pathways. By activating ERs, this compound effectively suppresses the TLR4-mediated inflammatory response, leading to reduced levels of pro-inflammatory cytokines like IL-1β. nih.gov Therefore, its primary mechanism can be described as receptor activation leading to pathway inhibition.

There is currently a lack of evidence regarding its direct inhibitory activity on key enzymes involved in inflammation, such as ALOX5 and the cyclooxygenase enzymes (COX-1 and COX-2).

Table 2: Profile of this compound Activity

| Target | Type of Activity | Effect |

|---|---|---|

| Estrogen Receptor α (ERα) | Activation / Agonism | Initiates estrogen-mediated signaling. nih.gov |

| Estrogen Receptor β (ERβ) | Activation / Agonism | Initiates estrogen-mediated signaling. nih.gov |

| TLR4-IL-1β Pathway | Inhibition (Indirect) | Suppresses inflammatory response downstream of ER activation. nih.gov |

| ALOX5 | Inhibition / Activation | Not documented. |

| Cyclooxygenase (COX) Enzymes | Inhibition / Activation | Not documented. |

Bioinformatics and Network Pharmacology Approaches

Bioinformatics and network pharmacology have become essential tools for elucidating the complex mechanisms of action of natural compounds. These approaches allow researchers to move from a "one-compound, one-target" model to a more holistic "multi-compound, multi-target, multi-pathway" perspective, which is particularly suited for understanding the therapeutic effects of components from traditional medicinal herbs. In the context of this compound, these computational methods have been employed to identify its potential molecular targets, understand its influence on biological pathways, and visualize its interactions within a complex biological network, particularly in relation to its role in the treatment of thrombosis. nih.gov

Target Identification and Pathway Enrichment Analysis

The initial step in a network pharmacology study involves the identification of potential protein targets for a specific bioactive compound. For the compounds found in Rehmanniae Radix, including this compound, targets were predicted using a combination of established databases such as the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP), SwissTargetPrediction, and the BATMAN-TCM database. nih.gov These potential compound targets were then cross-referenced with databases of disease-related genes, such as GeneCards, to identify the overlapping targets that are likely involved in the compound's therapeutic effects. nih.gov

In a study investigating the antithrombotic effects of Rehmanniae Radix, 97 overlapping targets were identified between the herb's compounds and thrombosis. nih.gov Subsequent analysis of the interaction networks identified this compound as a key active compound, suggesting its significant interaction with these targets. nih.gov The primary targets associated with the antithrombotic effect of the extract were identified as Phospholipase A2 Group IIA (PLA2G2A), Prostaglandin-Endoperoxide Synthase 1 (PTGS1), Arachidonate 5-Lipoxygenase (ALOX5), and Cytochrome P450 2C9 (CYP2C9). nih.gov

Key Potential Targets of this compound in Thrombosis

| Gene Symbol | Protein Name | Function in Thrombosis |

|---|---|---|

| PTGS1 | Prostaglandin-Endoperoxide Synthase 1 (COX-1) | Involved in the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. |

| ALOX5 | Arachidonate 5-Lipoxygenase | Plays a role in inflammatory pathways which can contribute to thrombosis. |

| PLA2G2A | Phospholipase A2 Group IIA | Participates in inflammation and metabolism of arachidonic acid, affecting platelet function. |

| CYP2C9 | Cytochrome P450 2C9 | Metabolizes arachidonic acid and various drugs, including anticoagulants. |

Once the potential targets were identified, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed to understand the biological processes and signaling pathways modulated by these targets. The KEGG analysis revealed significant enrichment in pathways related to "lipid and atherosclerosis," which is closely linked to thrombotic events. nih.gov The GO enrichment analysis highlighted involvement in crucial biological processes, including "cytokine-mediated signaling pathways" and the "positive regulation of the ERK1 and ERK2 cascades," indicating an anti-inflammatory mechanism. nih.gov

Top Enriched KEGG and GO Pathways for this compound-Associated Targets

| Analysis Type | Pathway/Process Name | Significance |

|---|---|---|

| KEGG Pathway | Lipid and atherosclerosis | Highlights the role in preventing plaque formation and thrombosis. |

| KEGG Pathway | Pathways in cancer | Suggests potential pleiotropic effects of the compound. |

| KEGG Pathway | Proteoglycans in cancer | Indicates interaction with pathways affecting cell adhesion and signaling. |

| GO Biological Process | Cytokine-mediated signaling pathway | Points to an immunomodulatory and anti-inflammatory mechanism. |

| GO Biological Process | Positive regulation of ERK1 and ERK2 cascades | Involves modulation of cell proliferation, differentiation, and survival pathways. |

Compound-Target-Metabolite Network Construction

To visualize the complex interactions between the active compounds, their protein targets, and relevant biological pathways, a compound-target-pathway network was constructed using software such as Cytoscape. nih.gov In the investigation of Rehmanniae Radix's antithrombotic action, this network comprised 136 nodes and 1,485 edges, illustrating the intricate relationships. nih.gov Within this network, the importance of a specific compound is often determined by its "degree," which represents the number of connections it has to other nodes (targets). This compound was found to have a high degree, alongside catalpol (B1668604), ferulic acid methyl ester, and methyl 4-hydroxycinnamate, identifying it as one of the principal bioactive components of the herb. nih.gov

Furthermore, by integrating metabolomics data, a more comprehensive compound-target-metabolite network can be established. This type of network links the exogenous active compounds (like this compound) to their direct protein targets and the endogenous metabolites that are significantly altered by the compound's action. nih.gov A study constructed a metabolite-target network with 291 nodes and 437 edges, demonstrating that differential metabolites were associated with multiple targets. nih.gov A specific compound-target-metabolite network visualization showed this compound (designated as R20 in the network) connected to key targets and metabolites such as arachidonic acid, underscoring its central role in modulating the metabolic pathways relevant to thrombosis. researchgate.net This integrated analysis provides a powerful illustration of how this compound exerts its pharmacological effects by targeting specific proteins and subsequently regulating the levels of key endogenous metabolites. nih.gov

Structure Activity Relationship Sar Studies of Rehmaionoside C

Correlation of Chemical Structure with Observed Biological Activities

Rehmaionoside C is classified as a terpene glycoside ebi.ac.ukchemspider.com. This class of compounds is characterized by a terpenoid aglycone linked to a sugar moiety. The biological activities of such molecules are often a composite of the contributions from both the lipid-soluble terpene and the water-soluble sugar, influencing their pharmacokinetics and pharmacodynamics. Compounds isolated from Rehmannia glutinosa, the plant genus from which this compound is derived, are known to possess a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and hypoglycemic effects mdpi.commdpi.com.

Below is a table summarizing the observed biological activities of various glycosides isolated from Rehmannia species, which may provide insights into the potential activities of this compound.

| Compound | Chemical Class | Observed Biological Activity |

| Catalpol (B1668604) | Iridoid Glycoside | Anti-inflammatory, Antioxidant, Neuroprotective mdpi.com |

| Acteoside | Phenylpropanoid Glycoside | Cardioprotective, Anti-diabetic, Neuroprotective mdpi.com |

| Geniposide | Iridoid Glycoside | Protective effects on cerebral diseases mdpi.com |

| Salidroside | Phenylpropanoid Glycoside | Beneficial effects against ischemic diseases mdpi.com |

| Rehmaionoside A | Terpene Glycoside | Anti-inflammatory, Antioxidant biosynth.com |

This table is for illustrative purposes and shows activities of related compounds to suggest potential areas of investigation for this compound.

Investigation of Key Structural Moieties for Bioactivity

The terpene aglycone forms the core lipophilic structure of this compound. The specific ring system, degree of unsaturation, and the presence of functional groups such as hydroxyls or carbonyls are critical determinants of bioactivity. For instance, in other terpene-containing compounds, these features have been shown to be essential for interactions with cellular membranes and specific protein targets nih.gov.

The glycosidic moiety , typically a monosaccharide or a small oligosaccharide, significantly impacts the molecule's solubility, absorption, and distribution in biological systems. The stereochemistry and the specific linkages of the sugar units can influence the compound's ability to be recognized by and interact with biological receptors. For some natural glycosides, the sugar part is essential for activity, while for others, it acts as a carrier for the active aglycone. In studies of other terpene glycosides, the presence and nature of the sugar have been shown to modulate anti-inflammatory effects nih.govmdpi.com.

The following table outlines the key structural moieties in terpene glycosides like this compound and their potential roles in bioactivity.

| Structural Moiety | Potential Role in Bioactivity |

| Terpene Skeleton | Core structure for receptor binding and membrane interaction. |

| Hydroxyl Groups (-OH) | Can form hydrogen bonds with biological targets, influencing binding affinity. |

| Glycosidic Linkage | Affects solubility, stability, and bioavailability. Can be crucial for recognition by specific enzymes or receptors. |

| Sugar Unit | Modulates pharmacokinetic properties and can contribute to target recognition. |

This table is based on general principles of medicinal chemistry and SAR of natural glycosides and is intended to be illustrative for this compound.

Computational Approaches to SAR (e.g., Quantitative Structure-Activity Relationship Modeling)

In the absence of extensive empirical data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable insights into the SAR of this compound. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govmdpi.com. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, to predict the activity of new or untested compounds mdpi.comnih.gov.

For a compound like this compound, a QSAR study would involve:

Data Set Compilation: Gathering a set of structurally related terpene glycosides with known biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters.

Model Development: Using statistical methods, such as multiple linear regression (MLR), to build a model that correlates the descriptors with biological activity nih.gov.

Model Validation: Testing the predictive power of the model using internal and external validation techniques.

While no specific QSAR studies on this compound have been published, research on other natural products, such as flavonoids and other terpenoids, demonstrates the utility of this approach in drug discovery mdpi.com. These studies can guide the rational design of novel analogs of this compound with potentially improved activity.

The table below conceptualizes the components of a hypothetical QSAR model for a series of terpene glycosides.

| Component | Description | Example Descriptors |

| Dependent Variable | The biological activity being modeled. | pIC50 (negative log of the half-maximal inhibitory concentration) |

| Independent Variables (Descriptors) | Numerical representations of molecular properties. | Molecular Weight, LogP (lipophilicity), Number of Hydrogen Bond Donors/Acceptors, Molecular Surface Area |

| Statistical Model | The mathematical equation relating descriptors to activity. | pIC50 = c0 + c1(Descriptor1) + c2(Descriptor2) + ... |

This table illustrates the general framework of a QSAR model and does not represent an actual model for this compound.

Pre Clinical Efficacy and in Vivo Model Studies

Assessment of Rehmaionoside C in Animal Models of Disease

Animal models provide valuable insights into the potential therapeutic applications of this compound by simulating disease conditions and allowing for the evaluation of the compound's effects on disease progression and severity.

Acute Kidney Injury (AKI) Models (e.g., LPS-induced)

This compound has been investigated for its protective effects in models of sepsis-induced acute kidney injury (S-AKI). A study utilizing a lipopolysaccharide (LPS)-induced S-AKI mouse model in female BALB/c mice demonstrated that this compound ameliorated LPS-induced renal damage and inflammation. nih.gov The study also indicated that this compound regulated immune cells and decreased levels of reactive oxygen species (ROS) in this model. nih.gov The protective effects of this compound were found to be mediated, at least in part, through the estrogen receptor-mediated TLR4 pathway. nih.gov The effects observed with this compound were comparable to those of Frehmaglutin D, another compound studied, and these effects were blocked by the addition of an estrogen receptor antagonist, ICI182,780. nih.govcolab.ws

Other Relevant Disease Models (e.g., Thrombosis)

While direct in vivo efficacy data specifically for isolated this compound in thrombosis models is less extensively reported in the provided literature, studies on extracts from Rehmannia glutinosa, a source of this compound, have explored antithrombotic activity. Research on Rehmannia glutinosa extract in a carrageenan-induced thrombosis model in rats evaluated antithrombotic function by measuring parameters such as tail thrombus length and examining ear tissue and carotid aortas via hematoxylin-eosin (HE) staining. nih.gov While this study focused on the extract, molecular docking analysis within this research suggested that this compound could form hydrogen bonds with ALOX5, a target potentially involved in thrombosis. nih.gov This suggests a potential, albeit indirect from the provided data on isolated compound, link to antithrombotic mechanisms.

Evaluation of Systemic Biological Responses (e.g., Immune Cell Regulation, ROS Levels)

Beyond specific disease endpoints, the impact of this compound on systemic biological responses provides a broader understanding of its pharmacological activities.

In the context of LPS-induced S-AKI in mice, this compound was shown to regulate immune cells. nih.gov This regulation of immune cells is a key systemic response that can influence the inflammatory cascade characteristic of S-AKI. nih.govnih.gov Furthermore, this compound demonstrated the ability to decrease systemic levels of reactive oxygen species (ROS) in the same LPS-induced AKI model. nih.gov Elevated ROS levels are associated with oxidative stress and play a significant role in the pathogenesis of various inflammatory conditions, including AKI. nih.govnih.govmdpi.comjcancer.org The reduction of ROS by this compound suggests an antioxidant effect contributing to its protective actions.

Pharmacodynamic Assessments

Pharmacodynamic assessments aim to characterize the biochemical and physiological effects of a compound in the body, often in relation to its concentration. While detailed pharmacokinetic/pharmacodynamic modeling data specifically for this compound were not prominently featured in the provided search results, the studies described in the preceding sections inherently involve the measurement of pharmacodynamic endpoints.

Advanced Analytical and Bio Computational Approaches in Rehmaionoside C Research

Integrated Omics Technologies (e.g., Metabolomics, Transcriptomics)

Integrated omics technologies, such as metabolomics and transcriptomics, are powerful approaches used to gain a comprehensive understanding of biological systems. Metabolomics involves the large-scale study of small molecules, or metabolites, within a biological sample, while transcriptomics focuses on the complete set of RNA transcripts produced by an organism. nih.govnih.gov By integrating data from both these levels, researchers can explore the complex interplay between gene expression and metabolic profiles. This integrated approach has been applied in various studies to reveal molecular mechanisms underlying biological processes and responses to stimuli. nih.govnih.govresearchgate.netplos.orgpeerj.com While general applications of integrated omics are well-documented, specific published studies directly applying these techniques to Rehmaionoside C were not prominently found in the search results. However, given that this compound is a metabolite found in Rehmannia glutinosa, it is plausible that integrated metabolomics and transcriptomics studies investigating the plant's composition or its biological effects could involve the analysis of this compound levels and associated gene expression changes. Such studies could potentially reveal pathways influenced by this compound or factors affecting its production within the plant.

Protein-Protein Interaction Network Analysis

Protein-protein interaction (PPI) networks represent the physical contacts and functional associations between proteins within a cell or organism. nih.govebi.ac.ukmdpi.com Analyzing these networks is crucial for understanding cellular processes, identifying key regulatory proteins, and exploring the molecular basis of diseases. nih.govebi.ac.uk PPI network analysis can help infer protein functions, support genomic studies, and investigate the interactome of specific proteins. nih.gov While PPI network analysis is a widely used bio-computational method nih.govmdpi.com, specific research directly applying this technique to elucidate the interactions of this compound or proteins modulated by it was not specifically detailed in the provided search results. However, if this compound is found to interact with or modulate the activity of specific proteins, PPI network analysis could be a valuable tool to map these interactions and understand their downstream effects on cellular pathways.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. mdpi.comrsc.org These simulations provide insights into the dynamic behavior of biological molecules, such as proteins and ligands, and can be used to study molecular interactions, conformational changes, and binding events. mdpi.commdpi.com MD simulations are a valuable tool in drug discovery and understanding the mechanisms of action of bioactive compounds by simulating their interactions with potential biological targets. mdpi.comresearchgate.net Research has utilized molecular dynamics simulations in studies involving compounds isolated from Rehmannia glutinosa, including this compound. mdpi.comresearchgate.net These simulations can help predict the interaction of this compound with specific proteins, analyze the stability of such complexes, and provide atomic-level details about the binding process. For example, MD simulations have been used in studies investigating the potential of compounds from R. glutinosa as AMPK activators, where the behavior and interactions of a compound with AMPK were simulated over time. mdpi.com

Principal Orthogonalization Method (POM Analysis)

Principal Orthogonalization Method (POM) analysis is a computational tool that can be used for analyzing and interpreting large datasets, particularly in the context of molecular interactions and structural features. researchgate.net It is often employed in cheminformatics and quantitative structure-activity relationship (QSAR) studies to identify key molecular descriptors that contribute to a compound's activity. researchgate.net POM analysis can help to reduce the dimensionality of complex datasets and highlight the most relevant variables influencing a particular biological outcome. researchgate.net The search results indicate that POM analysis is a computer tool for analyzing large datasets of molecular interactions and structural features and has been used in bio-computational modeling studies. researchgate.net While the general application of POM analysis in analyzing molecular data is established, specific research directly applying POM analysis to this compound was not explicitly found in the provided search results. However, if a dataset of this compound analogs and their biological activities were available, POM analysis could be applied to identify the structural features of this compound that are most important for its observed effects.

Future Research Directions and Unexplored Avenues

Deepening Mechanistic Elucidation of Identified Activities

While Rehmaionoside C has shown potential in certain biological contexts, a more profound understanding of the molecular mechanisms underlying its observed activities is crucial. For instance, studies suggest it may contribute to the effects of Rehmannia glutinosa in treating conditions like thrombosis and sepsis. dovepress.comdntb.gov.uanih.gov Network pharmacology studies have predicted potential targets and pathways, such as those involved in inflammation and platelet activation. dovepress.comnih.govmdpi.com Molecular docking simulations have indicated potential interactions with targets like ALOX5, ADAM17, and PNP. dovepress.comresearchgate.net Future research should experimentally validate these predicted interactions and delineate the precise signaling cascades and cellular processes influenced by this compound. This could involve in vitro studies using relevant cell lines and in vivo studies in appropriate animal models, employing techniques such as Western blotting, PCR, and reporter assays to monitor protein and gene expression, as well as analyzing downstream cellular responses.

Comprehensive Structure-Activity Relationship Elucidation

Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental for rational design and optimization. This compound is an ionone (B8125255) glycoside. nih.govresearchgate.net It is structurally related to other rehmaionosides, such as Rehmaionoside A and Rehmaionoside B, which are also found in Rehmannia glutinosa. researchgate.netnih.govresearchgate.net Rehmaionoside A and B are reported to be structural isomers. nih.govresearchgate.net Comparing the activities of this compound with these analogues and synthesized derivatives with targeted structural modifications can help identify the key functional groups and structural features responsible for its observed effects. smolecule.comrsc.org This could involve synthesizing a library of this compound derivatives with alterations to the sugar moiety, the aglycone structure, or specific hydroxyl groups, and then evaluating their biological activities in established assays. Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling, could complement experimental studies to predict the activity of potential new compounds.

Exploration of Novel Biological Targets and Pathways

Beyond the currently suggested targets, exploring novel biological targets and pathways modulated by this compound could uncover new therapeutic possibilities. Given its presence in a plant used for a wide range of ailments in traditional medicine, it is plausible that this compound interacts with multiple biological systems. bioscipublisher.combioscipublisher.com High-throughput screening assays and unbiased omics approaches, such as transcriptomics, proteomics, and metabolomics, could be employed to identify previously unknown targets and pathways affected by this compound treatment. dovepress.comnih.govmdpi.commdpi.com This could reveal its potential in other therapeutic areas beyond inflammation and thrombosis, such as metabolic diseases or neuroprotection, where other compounds from Rehmannia glutinosa have shown activity. smolecule.commdpi.com

Development of Advanced Synthetic and Derivatization Strategies

The availability of this compound for research and potential therapeutic use is dependent on efficient isolation or synthesis methods. While it can be extracted from Rehmannia glutinosa, developing advanced synthetic or semi-synthetic strategies could provide a more controlled and scalable supply. researchgate.netmdpi.comnih.gov Furthermore, synthetic methods would facilitate the creation of diverse this compound derivatives for comprehensive SAR studies and the development of compounds with improved potency, selectivity, or pharmacokinetic properties. nsf.govrsc.org Research in this area could focus on developing stereoselective synthetic routes to the complex glycosidic structure and exploring efficient methods for chemical derivatization at specific positions.

Standardization of Extraction and Analytical Protocols for Purity and Consistency

For reliable research and potential clinical application, standardized protocols for the extraction and analysis of this compound are essential to ensure purity and consistency between batches. Variations in plant source, growth conditions, and extraction methods can lead to differences in the composition and concentration of bioactive compounds. researchgate.netnih.govmdpi.comnih.gov Developing and validating robust analytical methods, such as HPLC, UPLC-MS, and GC-MS, for the identification and quantification of this compound in raw materials and extracts is crucial. nih.govnih.govanimbiosci.org Standardization of extraction procedures, including parameters like solvent type, temperature, and extraction time, is also necessary to obtain consistent yields and purity levels. nih.govmdpi.comnih.gov

Q & A

Q. What methodologies are recommended for the isolation and structural elucidation of Rehmaionoside C?

this compound, a glycoside from Rehmannia glutinosa, can be isolated via chromatographic techniques (e.g., HPLC, column chromatography) followed by structural characterization using NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). Purity validation requires analytical methods like TLC or HPLC with UV/RI detection, adhering to reproducibility standards for phytochemical isolation .

Q. How can researchers ensure the purity of this compound in pharmacological studies?

Compound purity should be verified using orthogonal analytical methods (e.g., NMR, HPLC-MS) and quantified via calibration curves. For novel compounds, elemental analysis and X-ray crystallography are recommended. Known compounds require cross-referencing with literature data (e.g., melting points, spectral profiles) .

Q. What are the primary pharmacological screening models used to study this compound’s bioactivity?

Initial screening often involves in vitro assays (e.g., enzyme inhibition, cell viability) and in vivo models (e.g., murine inflammation or depression models). Dose-response curves and positive/negative controls are critical. For anti-inflammatory properties, LPS-induced cytokine assays (e.g., IL-6, TNF-α) are common, while forced swim tests or monoamine oxidase inhibition assays assess antidepressant effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacological efficacy be resolved?

Contradictions may arise from variability in extraction methods, compound stability, or model specificity. Researchers should:

- Replicate studies using standardized protocols (e.g., identical solvent systems, storage conditions).

- Perform meta-analyses to identify trends across studies.

- Use advanced statistical models (e.g., Bayesian analysis) to account for heterogeneity .

- Validate findings via orthogonal assays (e.g., molecular docking to confirm target binding alongside in vivo tests) .

Q. What strategies are effective for elucidating this compound’s biosynthesis pathway in Rehmannia glutinosa?

Combine transcriptomic profiling (RNA-Seq) of biosynthetic tissues with metabolomic analysis (LC-MS/MS) to identify precursor compounds and enzymes. Isotopic labeling (e.g., ¹³C-glucose tracing) can track carbon flux, while CRISPR-Cas9 gene editing may validate candidate genes in the pathway .

Q. How can researchers design a robust study to investigate this compound’s mechanism of action?

Apply the PICO framework:

- Population : Target cell lines or animal models (e.g., RAW 264.7 macrophages for inflammation).

- Intervention : Dose ranges of this compound with controls (vehicle, positive drug).

- Comparison : Benchmark against known inhibitors (e.g., dexamethasone).

- Outcome : Quantitative metrics (e.g., IC₅₀, cytokine levels). Integrate multi-omics (proteomics, metabolomics) and computational tools (molecular dynamics simulations) to map signaling pathways .

Q. What are the best practices for validating this compound’s pharmacokinetic properties?

Use in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) followed by in vivo PK studies in rodents. LC-MS/MS quantifies plasma concentrations, while compartmental modeling (e.g., non-linear mixed-effects) estimates absorption/distribution parameters. Cross-species scaling ensures translatability to human trials .

Methodological Guidance

- Experimental Reproducibility : Document protocols in detail (e.g., solvent ratios, centrifugation speeds) and deposit raw data in repositories like Zenodo .

- Statistical Rigor : Report effect sizes with confidence intervals, avoid overreliance on p-values, and pre-register hypotheses to reduce bias .

- Ethical Compliance : For animal studies, follow ARRIVE guidelines; for human cell lines, obtain ethics approval and verify authenticity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.